molecular formula C10H15BrF3NO3 B6165531 tert-butyl N-(5-bromo-1,1,1-trifluoro-4-oxopentan-3-yl)carbamate CAS No. 1852289-10-1

tert-butyl N-(5-bromo-1,1,1-trifluoro-4-oxopentan-3-yl)carbamate

Cat. No.: B6165531
CAS No.: 1852289-10-1
M. Wt: 334.13 g/mol
InChI Key: ROLNDZKLOSCKAB-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-bromo-1,1,1-trifluoro-4-oxopentan-3-yl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a bromine atom, and trifluoromethyl and carbamate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-bromo-1,1,1-trifluoro-4-oxopentan-3-yl)carbamate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate and 5-bromo-1,1,1-trifluoro-4-oxopentane.

    Reaction Conditions: The reaction conditions often involve the use of a base (e.g., sodium hydride) to deprotonate the carbamate, followed by nucleophilic substitution with the brominated compound.

    Purification: The product is usually purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing continuous flow processes for efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the carbonyl group is further oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products vary depending on the nucleophile used, such as azides or thiocyanates.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(5-bromo-1,1,1-trifluoro-4-oxopentan-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for constructing various chemical entities.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. The trifluoromethyl group is known to enhance the binding affinity of molecules to biological targets, making it useful in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-1,1,1-trifluoro-4-oxopentan-3-yl)carbamate involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethyl group can participate in halogen bonding and hydrophobic interactions, respectively. The carbamate group can form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(5-bromopentyl)carbamate
  • tert-Butyl N-(5-bromo-1,1,1-trifluoro-4-oxopentyl)carbamate

Uniqueness

tert-Butyl N-(5-bromo-1,1,1-trifluoro-4-oxopentan-3-yl)carbamate is unique due to the presence of both a trifluoromethyl group and a bromine atom, which confer distinct chemical and biological properties. These features make it more reactive and potentially more effective in various applications compared to similar compounds without these functionalities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

1852289-10-1

Molecular Formula

C10H15BrF3NO3

Molecular Weight

334.13 g/mol

IUPAC Name

tert-butyl N-(5-bromo-1,1,1-trifluoro-4-oxopentan-3-yl)carbamate

InChI

InChI=1S/C10H15BrF3NO3/c1-9(2,3)18-8(17)15-6(7(16)5-11)4-10(12,13)14/h6H,4-5H2,1-3H3,(H,15,17)

InChI Key

ROLNDZKLOSCKAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)(F)F)C(=O)CBr

Purity

95

Origin of Product

United States

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